molecular formula C9H15NO2 B1396692 Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate CAS No. 1408075-58-0

Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate

Cat. No.: B1396692
CAS No.: 1408075-58-0
M. Wt: 169.22 g/mol
InChI Key: YQYACLARXDGFPM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cholinesterase enzymes, which are responsible for the hydrolysis of acetylcholine in the nervous system . The compound acts as an inhibitor of these enzymes, thereby affecting neurotransmission. Additionally, it interacts with various proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and release, thereby altering neuronal communication . Furthermore, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in energy production and utilization within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, the compound can modulate the activity of other enzymes and proteins involved in signal transduction, further influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cholinesterase activity, resulting in persistent changes in cellular function . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits mild inhibitory effects on cholinesterase activity, leading to subtle changes in neurotransmission . At higher doses, it can cause significant inhibition of enzyme activity, resulting in pronounced physiological and behavioral effects . Toxicity studies have shown that excessive doses can lead to adverse effects, including neurotoxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites can also interact with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments . The compound’s localization and accumulation within tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize within specific cellular compartments, including the cytoplasm and the synaptic cleft . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can exert its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which distinguishes it from other similar compounds. This unique structure contributes to its diverse biological activities and its importance in medicinal chemistry .

Properties

IUPAC Name

methyl 8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-4-2-6-3-5-8(7)10-6/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYACLARXDGFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 2-position stereochemistry in Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate analogs?

A1: Research on Methyl 3β-substituted 8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylates indicates that the stereochemistry at the 2-position significantly influences the compound's stability and interaction with biological targets. Studies using base-catalyzed deuterium incorporation and epimerization revealed that the 2α-epimers are thermodynamically more stable than their 2β counterparts []. This difference in stability is attributed to the higher energy transition states associated with deprotonation at the C-2 position from the β-face compared to the α-face [].

Q2: How does the N-substituent in this compound derivatives affect their interaction with the dopamine transporter (DAT)?

A2: Investigations into rigid adenine nucleoside derivatives, incorporating the this compound core structure, have shown that the N-substituent plays a crucial role in their interaction with the DAT []. Specifically, smaller N6 substituents, like methyl or ethyl groups, were found to enhance binding to the DAT, as measured by [125I] methyl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (RTI-55) displacement []. In contrast, larger or bulkier substituents at this position may hinder interaction with the DAT.

Q3: Can this compound analogs form unique interactions with metal ions?

A3: Yes, research has shown that this compound analogs can interact with metal ions. For example, L-cocaine, a naturally occurring analog, forms a salt with gold(III) tetrachloride []. In this salt, the protonated nitrogen atom of the L-cocaine molecule forms an intramolecular hydrogen bond with the oxygen atom of the methoxycarbonyl group []. This interaction highlights the potential for these types of compounds to coordinate with metal centers, which could be relevant for developing novel catalysts or understanding their behavior in biological systems.

Q4: How does the presence of a 3β-hydroxyl group influence the metabolism of this compound analogs?

A4: Studies focusing on the synthesis of potential metabolites for brain imaging agents like methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate demonstrate that the 3β-position is susceptible to hydroxylation []. This metabolic transformation is significant because it can alter the compound's pharmacological activity and pharmacokinetic properties. The presence of a hydroxyl group can influence the molecule's polarity, potentially impacting its ability to cross the blood-brain barrier or interact with its intended target.

Q5: What are the potential applications of rigid adenine nucleoside derivatives containing the this compound core?

A5: Rigid adenine nucleoside derivatives represent a novel class of DAT ligands with potential therapeutic applications []. Their ability to either enhance or inhibit radioligand binding at the DAT, coupled with their capacity to modulate neurotransmitter uptake, suggests potential as pharmacological tools for investigating DAT function []. Further research is needed to fully elucidate their therapeutic potential and optimize their selectivity profiles for specific applications.

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